Bcrp-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BCRP-IN-1 es un compuesto químico conocido por sus efectos inhibitorios sobre la proteína de resistencia al cáncer de mama. La proteína de resistencia al cáncer de mama es un miembro de la familia de transportadores de eflujo de casete de unión a trifosfato de adenosina. Esta proteína juega un papel significativo en la multirresistencia a los fármacos en las células cancerosas al transportar activamente una variedad de agentes quimioterapéuticos fuera de las células, lo que reduce su eficacia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de BCRP-IN-1 normalmente implica varios pasos, incluida la formación de intermedios clave y sus reacciones subsiguientes en condiciones controladas. La ruta sintética exacta puede variar, pero generalmente implica el uso de disolventes orgánicos, catalizadores y reactivos para lograr las transformaciones químicas deseadas .

Métodos de producción industrial

La producción industrial de this compound puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores automatizados, sistemas de flujo continuo y medidas estrictas de control de calidad para mantener la coherencia y la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones

BCRP-IN-1 sufre varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se controlan cuidadosamente para lograr los resultados deseados .

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden dar como resultado una amplia gama de derivados funcionalizados .

Aplicaciones Científicas De Investigación

BCRP-IN-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

BCRP-IN-1 ejerce sus efectos uniéndose a la proteína de resistencia al cáncer de mama e inhibiendo su función. Esto evita que la proteína transporte activamente los agentes quimioterapéuticos fuera de las células cancerosas, lo que aumenta su concentración intracelular y mejora sus efectos citotóxicos. Los objetivos moleculares y las vías involucradas incluyen la familia de transportadores de eflujo de casete de unión a trifosfato de adenosina y varias vías de señalización relacionadas con la resistencia a los fármacos .

Comparación Con Compuestos Similares

Compuestos similares

Inhibidores de la glicoproteína P: Estos compuestos también inhiben los transportadores de eflujo, pero se dirigen a una proteína diferente dentro de la misma familia.

Inhibidores de la proteína de resistencia a los fármacos 1: Similar en función, pero se dirige a otro miembro de la familia del casete de unión a trifosfato de adenosina.

Singularidad

BCRP-IN-1 es único en su especificidad para la proteína de resistencia al cáncer de mama, lo que lo convierte en una herramienta valiosa para estudiar este transportador de eflujo en particular y su papel en la multirresistencia a los fármacos. Su capacidad para inhibir selectivamente la proteína de resistencia al cáncer de mama sin afectar a otros transportadores lo diferencia de otros inhibidores .

Propiedades

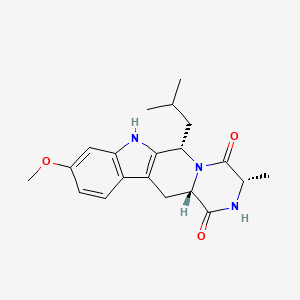

IUPAC Name |

(2S,5S,8S)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-10(2)7-16-18-14(13-6-5-12(26-4)8-15(13)22-18)9-17-19(24)21-11(3)20(25)23(16)17/h5-6,8,10-11,16-17,22H,7,9H2,1-4H3,(H,21,24)/t11-,16-,17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVXQQDQFWVCAU-GOPGUHFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C(CC3=C(C2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N2[C@@H](CC3=C([C@@H]2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2432410.png)

![6-ethyl-3-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2432413.png)

![Tert-butyl N-[(5-amino-1-methylpyrazol-4-yl)methyl]carbamate](/img/structure/B2432414.png)

![4-benzyl-1-{[(3-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2432420.png)

![N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2432421.png)

![4-(dimethylsulfamoyl)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432422.png)

![(5-cyclopropylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2432423.png)

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2-ethoxyaniline](/img/structure/B2432424.png)

![methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2432426.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2432427.png)

![(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2432429.png)